molecular formula C10H8ClF3N2O2 B3041023 O1-[4-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide CAS No. 257624-87-6

O1-[4-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide

Cat. No. B3041023
CAS RN: 257624-87-6
M. Wt: 280.63 g/mol
InChI Key: YDYUMNDJSVVPRF-UHFFFAOYSA-N
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Description

“O1-[4-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide” is a chemical compound with the molecular formula C10H8ClF3N2O2 and a molecular weight of 280.63 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “O1-[4-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide” are not explicitly provided in the search results .

Scientific Research Applications

Agrochemicals and Crop Protection

Trifluoromethylpyridines (TFMPs) and their derivatives play a crucial role in protecting crops from pests. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds exhibit unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety. Expect further discoveries in crop protection using TFMPs .

Pharmaceuticals and Drug Development

Several TFMP derivatives find applications in pharmaceuticals and veterinary medicine. Five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval. Additionally, many candidates are currently undergoing clinical trials. The fluorine atom’s properties contribute to the biological activities of these compounds, making them promising candidates for drug development .

Magnetic Solid-Phase Extraction (MSPE)

The compound’s trifluoromethylbenzoyl chloride functionality has been utilized in the preparation of functionalized magnetic nanoparticles (Fe3O4@SiO2@TFBC MNPs). These nanoparticles serve as adsorbents for MSPE, enabling fast extraction and analysis of perfluorinated compounds (PFCs) from traditional Chinese medicine samples. The method accelerates extraction processes and shows good efficiency .

Trifluoromethyl-2H-Chromenes and Coumarins

Substituted 4-CF3-2H-chromenes, synthesized from 2-(trifluoroacetyl)phenols and vinyltriphenylphosphonium chloride, serve as convenient precursors to 4-CF3-coumarins. These compounds have potential applications in drug discovery and medicinal chemistry .

Trifluoromethyl Group in Alpelisib (Vijoice)

Alpelisib, an FDA-approved drug, contains a trifluoromethyl group. It is used for treating severe manifestations of PIK3CA-related overgrowth spectrum (PROS) in both adult and pediatric patients. The compound’s efficacy has been evaluated using real-world data, and it offers a promising therapeutic option .

Other Synthetic Applications

The trifluoromethyl group is a versatile synthetic handle. Researchers have explored its use in various reactions, including the synthesis of 4H-pyran-4-ones and pyridin-4(1H)-ones. These applications highlight the importance of trifluoromethyl-containing compounds in organic synthesis .

properties

IUPAC Name

[(Z)-(1-amino-2-chloroethylidene)amino] 4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2O2/c11-5-8(15)16-18-9(17)6-1-3-7(4-2-6)10(12,13)14/h1-4H,5H2,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYUMNDJSVVPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)ON=C(CCl)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O/N=C(/CCl)\N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-(1-amino-2-chloroethylidene)amino] 4-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O1-[4-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide
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O1-[4-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide
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O1-[4-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide

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